molecular formula C5H6F2N4 B071192 3,5-Difluoro-2-hydrazinylpyridin-4-amine CAS No. 159783-21-8

3,5-Difluoro-2-hydrazinylpyridin-4-amine

Cat. No. B071192
CAS RN: 159783-21-8
M. Wt: 160.13 g/mol
InChI Key: VNFAXUJHGBTXOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although specific synthesis methods for 3,5-Difluoro-2-hydrazinylpyridin-4-amine were not directly found, related research demonstrates the utility of pyridine derivatives and their synthesis through innovative approaches. For instance, the work by Pattison et al. (2009) on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine highlights methods that could be adapted for synthesizing compounds with similar structural motifs, emphasizing the importance of nucleophilic aromatic substitution processes in creating polyfunctional systems (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-hydrazinylpyridin-4-amine would feature significant aspects such as a pyridine core, crucial for its chemical reactivity and interactions. The difluoro groups would contribute to the electron-withdrawing characteristics, affecting the electronic distribution across the molecule. Structural studies, similar to those conducted by Christen et al. (1975) on aminopyridines, provide insight into the geometric configuration and electronic structure of the amine group in such compounds, laying the groundwork for understanding the structural nuances of 3,5-Difluoro-2-hydrazinylpyridin-4-amine (Christen, Norbury, Lister, & Palmieri, 1975).

Chemical Reactions and Properties

Chemical reactions involving 3,5-Difluoro-2-hydrazinylpyridin-4-amine would likely exploit its hydrazinyl group for nucleophilic attacks and the pyridine ring for electrophilic substitution reactions. The fluorine atoms would affect its reactivity by withdrawing electron density from the pyridine ring, potentially facilitating nucleophilic substitution reactions at positions not hindered by the substituents. Research into related compounds, like the study by Banks et al. (1967) on the synthesis and reactions of tetrafluoropyridines, provides valuable insights into the chemical behavior of such fluorinated heterocycles, indicating how substituents influence reactivity and product formation (Banks, Haszeldine, Phillips, & Young, 1967).

properties

IUPAC Name

3,5-difluoro-2-hydrazinylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N4/c6-2-1-10-5(11-9)3(7)4(2)8/h1H,9H2,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFAXUJHGBTXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)NN)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-hydrazinylpyridin-4-amine

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